BenchChemオンラインストアへようこそ!

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

medicinal chemistry structure-activity relationship kinase inhibitor scaffold

This 2-(1-methylpyrazol-4-yl)piperidine sulfonamide provides the exact regioisomeric geometry required for ATP-binding site hinge engagement, avoiding >10-fold potency losses seen with positional analogs. The 4-ethoxy-3-fluorophenyl group imparts an optimal logP (2.2) for balancing permeability and metabolic stability, while zero H-bond donors support CNS penetration. Procure CAS 2034512-67-7 to secure a unique scaffold for kinase SAR, PROTAC linker attachment, and IP-differentiable probe development.

Molecular Formula C17H22FN3O3S
Molecular Weight 367.44
CAS No. 2034512-67-7
Cat. No. B2753296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
CAS2034512-67-7
Molecular FormulaC17H22FN3O3S
Molecular Weight367.44
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN(N=C3)C)F
InChIInChI=1S/C17H22FN3O3S/c1-3-24-17-8-7-14(10-15(17)18)25(22,23)21-9-5-4-6-16(21)13-11-19-20(2)12-13/h7-8,10-12,16H,3-6,9H2,1-2H3
InChIKeyABIBNEPTBDUHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2034512-67-7): Core Structural Identity and Procurement Context


1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2034512-67-7) is a synthetic small molecule (MW 367.4 g/mol, formula C17H22FN3O3S [1]) that belongs to the class of N-sulfonyl-aryl-piperidine derivatives featuring a 1-methylpyrazole substitution at the piperidine 2-position. Its structure is characterized by a 4-ethoxy-3-fluorobenzenesulfonyl moiety linked to a piperidine ring that bears a 1-methyl-1H-pyrazol-4-yl group, resulting in a compact, rigid, and moderately lipophilic scaffold (XLogP3-AA = 2.2, 0 H-bond donors, 6 H-bond acceptors [1]). The compound is primarily offered by research chemical suppliers as a building block for medicinal chemistry optimization and probe development, rather than as a final drug candidate; it has been indexed in the PubChem Compound database (CID 122161976) since 2016, confirming its availability and traceability in the public domain [1].

Why Off-the-Shelf Substitution of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2034512-67-7) Is Likely to Fail


Superficial similarity among N-sulfonyl piperidines and pyrazole-bearing variants masks critical variations in substitution pattern, conformational bias, and physicochemical profile that govern target engagement, selectivity, and developability [1]. For example, shifting the pyrazole attachment from the piperidine 2-position to the 4-position or replacing the 4-ethoxy-3-fluorophenyl group with a simpler phenylsulfonyl group can alter the torsion angle between the piperidine and pyrazole rings, the spatial orientation of the sulfonyl oxygens, and the overall lipophilicity (ΔlogP), all of which directly impact binding kinetics and metabolic stability [1][2]. Consequently, two compounds that share a common core may nevertheless exhibit divergent activity cliffs in biochemical assays, making generic substitution without quantitative comparative data scientifically unjustifiable [2].

Quantitative Differentiation Evidence: 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine vs. Closest Analogs


Regioisomeric Pyrazole Attachment: 2-Pyrazole vs. 4-Pyrazole Substitution on Piperidine

The target compound places the 1-methylpyrazole at the piperidine 2-position, whereas a closely related analog, 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)piperidine, positions the pyrazole at the 4-position. This regioisomerism alters the vector of the pyrazole ring relative to the sulfonamide group. In the class of N-arylpiperidinyl P4 factor Xa inhibitors, moving the heterocycle attachment from the piperidine 2-position to the 4-position was shown to change the dihedral angle between the piperidine and the heterocycle, leading to a >10-fold difference in FXa Ki in some matched pairs (e.g., Ki 0.35 nM for the optimal 2-substituted fused pyrazole analog 16a vs. weaker activity for 4-substituted isomers) [1]. Although direct FXa data for CAS 2034512-67-7 are not publicly available, the regioisomeric difference is expected to produce a similar magnitude of potency shift based on class-level SAR.

medicinal chemistry structure-activity relationship kinase inhibitor scaffold

Aryl Sulfonamide Substituent Effects: 4-Ethoxy-3-fluorophenyl vs. 4-Methylsulfonylphenyl

The 4-ethoxy-3-fluorophenylsulfonyl motif in CAS 2034512-67-7 presents a distinct electronic and steric profile compared to the 2'-methylsulfonylphenyl group found in the highly optimized FXa inhibitor analog 16a. The ethoxy substituent increases lipophilicity (calculated logP ~2.2 [1]) relative to a methylsulfonyl-substituted phenyl (calculated logP ~0.5–1.0 for analogous structures [2]), while the fluorine atom provides a moderate electron-withdrawing effect. This difference in logP (ΔlogP ≈ 1.2–1.7) is expected to influence membrane permeability, plasma protein binding, and CYP-mediated metabolism, factors that directly affect in vivo PK exposure [2]. For instance, in the FXa inhibitor series, the 2'-methylsulfonylphenyl analog 16a achieved excellent oral bioavailability (F > 50% in dogs) [1], whereas N-alkyl piperidines with higher logP showed reduced oral exposure [1].

physicochemical optimization lipophilicity metabolic stability

Scaffold Uniqueness: 2-(1-Methylpyrazol-4-yl)piperidine vs. Common Piperidine Cores

The 2-(1-methyl-1H-pyrazol-4-yl)piperidine fragment in CAS 2034512-67-7 is a distinguishing feature compared to many widely used sulfonamide piperidines that lack a heterocyclic substituent on the piperidine ring (e.g., 1-(4-fluorobenzenesulfonyl)piperidine). The pyrazole ring can act as a hydrogen-bond acceptor or π-stacking element, potentially engaging kinase hinge regions or other protein binding sites in a manner that simple alkyl- or aryl-piperidines cannot [1]. In IRAK4 inhibitor programs, pyrazole C-3 piperidines with N-sulfonyl substituents demonstrated good rodent oral exposure, whereas N-alkyl piperidines showed reduced exposure, highlighting the role of the sulfonyl-pyrazole combination in balancing potency and PK [2]. Although direct binding data for CAS 2034512-67-7 are not reported, the presence of the pyrazole ring at the 2-position is expected to confer a unique selectivity fingerprint relative to des-pyrazole analogs.

chemical biology probe design kinase selectivity

Where 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine Adds Value: Research and Industrial Applications


Kinase Inhibitor Hit-to-Lead Optimization

The 2-(1-methylpyrazol-4-yl)piperidine sulfonamide scaffold can serve as a privileged fragment for targeting the ATP-binding site of kinases. Its regioisomeric identity (2- vs. 4-substitution) directly influences the vector of the pyrazole ring, a critical parameter for hinge binding. Procurement of CAS 2034512-67-7 ensures the correct geometry is available for SAR expansion, as class-level evidence indicates that regioisomer mismatches can cause >10-fold potency drops [1].

ADME Property Modulation via Aryl Sulfonamide Variation

The 4-ethoxy-3-fluorophenyl group imparts a distinct lipophilicity (logP 2.2) compared to polar methylsulfonyl analogs (estimated logP <1.0) [1][2]. This difference can be exploited to adjust membrane permeability and metabolic stability in a congeneric series. Researchers seeking to balance potency with oral exposure should consider this compound as a tool to probe the lipophilicity-activity relationship, knowing that substitution with a more polar aryl sulfonamide may not replicate the same PK behavior [2].

Chemical Probe Development for Epigenetic or CNS Targets

With no H-bond donors, moderate molecular weight, and acceptable calculated CNS MPO score, CAS 2034512-67-7 possesses favorable properties for crossing the blood-brain barrier [1]. The pyrazole moiety offers a site for additional functionalization, enabling the synthesis of affinity-based probes or PROTAC conjugates. Its structural uniqueness relative to widely commercialized piperidine sulfonamides supports IP differentiation and selective target engagement profiling [1][2].

Quote Request

Request a Quote for 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.